Cyclohex-1-en-1-ylpropanedinitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
371913-55-2 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)propanedinitrile |
InChI |
InChI=1S/C9H10N2/c10-6-9(7-11)8-4-2-1-3-5-8/h4,9H,1-3,5H2 |
InChI Key |
ILLRTLMWSFTJSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohex 1 En 1 Ylpropanedinitrile and Analogous Structures
Strategies for the Construction of the Cyclohexene (B86901) Core Preceding Dinitrile Introduction
The formation of the cyclohexene ring is a critical first step in many synthetic routes towards Cyclohex-1-en-1-ylpropanedinitrile. Chemists have developed several reliable methods to construct this six-membered ring with the requisite unsaturation.
Enone-Mediated Synthetic Routes to Cyclohexene Derivatives
Enone-mediated routes are a cornerstone in the synthesis of cyclohexene derivatives. These methods often utilize the reactivity of α,β-unsaturated ketones (enones) in cycloaddition or conjugate addition reactions. The inherent electrophilicity of the β-carbon of the enone system makes it a prime target for nucleophilic attack, which is a key step in building the carbocyclic frame. A prominent example is the Robinson annulation, which involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone derivative. This powerful ring-forming reaction provides a versatile platform for further functionalization to achieve the desired cyclohexene scaffold.
Another important strategy involves Diels-Alder reactions, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. By carefully selecting the diene and dienophile, chemists can control the substitution pattern and stereochemistry of the resulting cyclohexene product. For instance, the reaction of 1,3-butadiene (B125203) with an appropriate dienophile can directly generate a cyclohexene ring that can be subsequently modified.
Dehydration and Partial Hydrogenation Routes to Cyclohexene Scaffolds
Alternative approaches to the cyclohexene core involve the manipulation of pre-existing cyclic structures. Dehydration of cyclohexanols, often acid-catalyzed, is a classic method for introducing a double bond into a six-membered ring. The regioselectivity of this elimination reaction can be controlled by the choice of dehydrating agent and the structure of the starting alcohol.
Partial hydrogenation of cyclohexadienes or benzene (B151609) derivatives offers another route. This method requires careful control of reaction conditions, including the choice of catalyst (e.g., Lindlar's catalyst) and hydrogen pressure, to prevent complete saturation to cyclohexane. For example, the selective reduction of a cyclohexadiene can yield the desired cyclohexene. A specific synthesis of 1-cyclohex-1-en-1-ylbenzene has been achieved starting from cyclohexanone (B45756), which involves the formation of an alkene via a Grignard reaction and subsequent dehydration. researchgate.net Further transformations, including hydroboration and oxidation, lead to a ketone that can be converted to the vinyl iodide precursors for the final product. researchgate.net
Methodologies for Introducing and Functionalizing the Propanedinitrile Moiety
Once the cyclohexene core is in place, the next critical step is the introduction of the propanedinitrile group. This can be achieved through various carbon-carbon bond-forming reactions or by functional group transformations.
Carbon-Carbon Bond Forming Reactions for Dinitrile Group Attachment
The Knoevenagel condensation is a widely employed method for forming a carbon-carbon bond and introducing the dinitrile functionality. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl compound, typically an aldehyde or a ketone. wikipedia.orgresearchgate.netniscpr.res.in The reaction is usually catalyzed by a weak base. wikipedia.org The product is often an α,β-unsaturated dinitrile. wikipedia.org Various catalysts, including ionic liquids and metal-organic frameworks, have been developed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. niscpr.res.innih.gov
Table 1: Examples of Catalysts Used in Knoevenagel Condensation
| Catalyst | Reactants | Conditions | Yield | Reference |
| [MeHMTA]BF4 | Carbonyl compounds, Malononitrile | Room Temperature | High | niscpr.res.in |
| Ultrathin Ni-BDC MOF nanosheets | Aldehydes, Propanedinitrile | Room Temperature | High | researchgate.net |
| Ammonium acetate (B1210297) | Aromatic aldehydes, Malononitrile | Sonication, Room Temperature | Excellent | bhu.ac.in |
The Michael addition, or conjugate addition, is another powerful tool for attaching the propanedinitrile group. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgbyjus.comlibretexts.org This reaction involves the 1,4-addition of a nucleophile, such as the enolate of malononitrile, to an α,β-unsaturated carbonyl compound or other Michael acceptors. organic-chemistry.orgwikipedia.orgbyjus.com The reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the acceptor. organic-chemistry.org Synthesis of this compound can be achieved via a Michael addition of malononitrile to cyclohexene, followed by subsequent reaction steps. evitachem.com
Functional Group Transformations to Yield the Dinitrile System
In some synthetic strategies, the dinitrile group is not introduced directly but is instead formed from a precursor functional group. For instance, derivatives of acetonitrile (B52724) can serve as a source for building the propanedinitrile moiety. mdpi.com Acetonitrile and its derivatives can undergo various reactions, including metal-catalyzed cyanomethylation and radical additions, to form new carbon-carbon bonds. mdpi.com While the direct transformation of an acetonitrile derivative into a propanedinitrile on a cyclohexene scaffold is less common, multi-step sequences involving the introduction of a cyano group followed by further functionalization to generate the second nitrile are conceivable. The cleavage of the C≡N bond in acetonitrile has been observed in the presence of dimolybdenum complexes, leading to the formation of ethylidyne ligands, highlighting the reactivity of the nitrile group under specific conditions. acs.orgnih.gov The photo-release of acetonitrile from ruthenium(II) complexes has also been studied, demonstrating the potential for controlled release of this building block. rsc.org
Multicomponent Reaction Approaches to this compound Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound. researchgate.net MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains substantial portions of all the reactants. This strategy avoids the isolation of intermediates, saving time and resources.
A potential MCR for the synthesis of this compound could involve the reaction of cyclohexanone, malononitrile, and a suitable third component that facilitates the formation of the double bond and the attachment of the dinitrile group in a tandem sequence. For example, a reaction combining a Knoevenagel condensation with a subsequent in-situ dehydration could be envisioned. The development of novel MCRs for the synthesis of functionalized cyclohexene derivatives, such as enantiomerically pure cyclohex-2-en-1-ols, demonstrates the power of this approach for rapidly accessing structural complexity. researchgate.net
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
The primary route to this compound is the Knoevenagel condensation of cyclohexanone with malononitrile. This reaction is a well-established method for forming α,β-unsaturated dinitriles. The mechanism of this transformation has been the subject of numerous studies, which have shed light on the intricate steps involved, from initial nucleophilic attack to final dehydration.
The generally accepted mechanism for the Knoevenagel condensation, when catalyzed by a secondary amine such as piperidine (B6355638), proceeds through several key intermediates. The reaction is initiated by the deprotonation of the active methylene compound, malononitrile, by the amine catalyst to form a resonance-stabilized carbanion (enolate). Concurrently, the amine catalyst can react with the carbonyl group of cyclohexanone to form an iminium ion, which is a more potent electrophile than the ketone itself.
The nucleophilic carbanion then attacks the electrophilic iminium ion, leading to the formation of an addition intermediate. This intermediate subsequently undergoes a series of proton transfer and elimination steps, ultimately leading to the elimination of the amine catalyst and a molecule of water to afford the final α,β-unsaturated product, this compound.
The choice of catalyst can significantly influence the reaction pathway and the final product distribution. For instance, in the reaction of cyclohexanone with malononitrile, the use of piperidine as a catalyst typically yields the desired this compound. However, the use of sodium acetate as a catalyst can lead to the formation of a dimeric product, 2-aminospiro-[3,4,5,6,7,4a-hexahydronaphthalene-4,10-cyclohexane]-1,3,3-tricarbonitrile. researchgate.net This highlights the critical role of the catalyst in directing the reaction towards the desired monomeric product.
Kinetic studies on the closely related reaction of 3-methyl-cyclohexanone with malononitrile provide valuable insights into the reaction rates and the factors that govern them. These studies can help in optimizing reaction conditions to achieve higher yields and purity of the final product.
Recent research has also explored the use of various heterogeneous catalysts and alternative reaction conditions, such as solvent-free and water-mediated systems, to develop more environmentally benign and efficient synthetic protocols. researchgate.net These studies often involve detailed mechanistic investigations to understand the role of the catalyst surface and the reaction medium in promoting the condensation.
To further elucidate the reaction mechanism, computational studies can be employed. Density Functional Theory (DFT) calculations can provide valuable information on the geometries and energies of the reactants, intermediates, transition states, and products along the reaction pathway. Such studies can help in visualizing the entire energy profile of the reaction and in understanding the factors that control the reaction's feasibility and selectivity.
Reactivity and Reaction Mechanisms of Cyclohex 1 En 1 Ylpropanedinitrile
Nucleophilic Additions Involving the Dinitrile Functionality
The dinitrile group provides a key site for nucleophilic attack, while also activating the adjacent double bond for conjugate additions.
Similar to a carbonyl group, the carbon-nitrogen triple bond of a nitrile is highly polarized due to the greater electronegativity of nitrogen. This polarization renders the nitrile carbon electrophilic and susceptible to attack by nucleophiles. openstax.orglibretexts.orglibretexts.org The reaction initiates with the nucleophilic addition to the electrophilic carbon, breaking the pi bond and forming an sp²-hybridized imine anion intermediate. openstax.orgucalgary.ca
The general mechanism for nucleophilic addition to a nitrile is as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the nitrile group.
Intermediate Formation: A tetrahedral intermediate, an imine anion, is formed.
Protonation/Further Reaction: The intermediate can be protonated (e.g., during an acidic workup) or undergo further reactions depending on the nucleophile and reaction conditions. libretexts.orgchemistrysteps.com
For Cyclohex-1-en-1-ylpropanedinitrile, this reactivity allows for transformations such as hydrolysis to amides and carboxylic acids or reaction with organometallic reagents. wikipedia.org For instance, Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org
The dinitrile group is a powerful electron-withdrawing group. This electronic effect is transmitted through the adjacent double bond of the cyclohexene (B86901) ring, making the molecule an α,β-unsaturated nitrile system. Resonance delocalization creates a partial positive charge on the β-carbon (C3 of the cyclohexene ring), rendering it an electrophilic site for nucleophilic attack. wikipedia.org
This type of 1,4-nucleophilic addition is known as a conjugate addition or a Michael reaction. masterorganicchemistry.comwikipedia.org The reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The mechanism proceeds in three main steps:
Nucleophilic Attack: A soft nucleophile (the Michael donor) attacks the electrophilic β-carbon of the cyclohexene ring. wikipedia.org
Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized across the alpha-carbon and the nitrile groups.
Protonation: The enolate is subsequently protonated by a proton source (such as the solvent or a mild acid in the workup) to yield the final 1,4-addition product. masterorganicchemistry.com
Table 1: Examples of Nucleophiles in Michael Additions to α,β-Unsaturated Nitriles
| Nucleophile (Michael Donor) | Product Type |
|---|---|
| Enolates (from ketones, malonates) | 1,5-Dicarbonyl or related compounds |
| Organocuprates (Gilman reagents) | Alkylated nitrile |
| Amines | β-Amino nitrile |
Electrophilic Reactions of the Cyclohexene Double Bond
The electron-withdrawing character of the dinitrile group significantly deactivates the cyclohexene double bond towards electrophiles, while simultaneously enhancing its reactivity as a dienophile in cycloaddition reactions.
Standard electrophilic addition reactions, typical for alkenes, involve the attack of the electron-rich double bond on an electrophile to form a carbocation intermediate. chemistrystudent.comlibretexts.org However, in this compound, the potent electron-withdrawing effect of the dinitrile group pulls electron density away from the double bond.
This deactivation has two major consequences:
Reduced Nucleophilicity: The double bond is less electron-rich and therefore less attractive to electrophiles like hydrogen halides (e.g., HBr) or halogens (e.g., Br₂). msu.edu
Destabilized Carbocation: A hypothetical electrophilic attack would place a positive charge on a carbon adjacent to the electron-withdrawing dinitrile group. This would create a highly destabilized carbocation intermediate, significantly increasing the activation energy for the reaction. libretexts.org
As a result, electrophilic additions to this compound are substantially slower and less favorable compared to those with an unsubstituted cyclohexene. chemguide.co.uk
Table 2: Relative Reactivity Towards Electrophilic Addition (e.g., HBr)
| Compound | Double Bond Character | Carbocation Intermediate Stability | Relative Reaction Rate |
|---|---|---|---|
| Cyclohexene | Electron-rich (nucleophilic) | Secondary carbocation (stabilized) | Fast |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene derivative. wikipedia.orglibretexts.org The reaction is a concerted, pericyclic process that occurs in a single step. libretexts.org
The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com Since this compound possesses a strong electron-withdrawing dinitrile group attached directly to the double bond, it functions as a highly reactive dienophile.
In a typical reaction, this compound would react with a conjugated diene, such as 1,3-butadiene (B125203), under thermal conditions. The concerted movement of six pi electrons (four from the diene, two from the dienophile) through a cyclic transition state leads to the formation of a new six-membered ring, resulting in a bicyclic product with the dinitrile group attached. libretexts.orgmasterorganicchemistry.com
Transformations Involving Acidic Alpha-Protons Adjacent to the Dinitrile Group
The hydrogen atom on the carbon situated between the two nitrile groups (the α-carbon of the propanedinitrile moiety) is significantly acidic. The pKa of this proton is comparable to that of β-dicarbonyl compounds. openstax.orglibretexts.org
The enhanced acidity is due to the powerful inductive and resonance effects of the two adjacent nitrile groups. Upon deprotonation by a base, a highly stabilized carbanion (an enolate-like anion) is formed. The negative charge is effectively delocalized over the α-carbon and onto both electronegative nitrogen atoms through resonance. openstax.orglibretexts.org
This high acidity allows for the facile generation of the corresponding carbanion using a variety of bases, such as sodium ethoxide or lithium diisopropylamide (LDA). openstax.org This nucleophilic carbanion can then participate in a range of carbon-carbon bond-forming reactions, including:
Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-position.
Aldol-type reactions: Addition to aldehydes and ketones.
Table 3: Approximate pKa Values of Various C-H Acids
| Compound Type | Example | Approximate pKa |
|---|---|---|
| Dinitrile | Malononitrile (B47326) (analogue for the active proton) | 11 |
| β-Diketone | Acetylacetone | 9 |
| β-Keto Ester | Ethyl Acetoacetate | 11 |
| Ketone | Acetone | 19 |
| Ester | Ethyl Acetate (B1210297) | 25 |
| Alkane | Ethane | ~50 |
Sources: openstax.orglibretexts.org
Influences of Steric and Electronic Effects on the Reactivity Profile of this compound
The reactivity of this compound is a nuanced interplay of steric and electronic factors originating from its cyclic structure and the powerful electron-withdrawing dinitrile moiety.
Electronic Effects:
The dominant electronic feature of this compound is the propanedinitrile group, which acts as a potent electron-withdrawing group. This is due to the strong inductive effect of the two cyano groups. As a result, the π-electron density of the C=C double bond in the cyclohexene ring is significantly polarized. This polarization renders the β-carbon (C-2 of the cyclohexene ring) highly electrophilic and susceptible to attack by nucleophiles. This activation is a classic example of a Michael acceptor system.
The electron-withdrawing nature of substituents has a pronounced effect on the reactivity of alkenes. For instance, the presence of electron-withdrawing groups facilitates conjugate additions. The cyano groups in the propanedinitrile substituent are strongly electron-withdrawing, which makes the adjacent double bond electron-deficient and thus a good Michael acceptor.
Steric Effects:
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, plays a crucial role in the reactivity of this compound. wikipedia.org The cyclohexene ring itself is not planar and exists in a half-chair conformation. The propanedinitrile group attached to C-1 introduces significant steric bulk. This bulk can influence the trajectory of an incoming nucleophile, favoring attack from the less hindered face of the molecule.
In reactions involving substituted cyclohexene systems, the steric hindrance presented by substituents can significantly affect the rate and outcome of the reaction. For example, bulky groups can slow down reactions or even prevent them from occurring at a particular site. chemistrytalk.org In the case of this compound, the propanedinitrile group will sterically hinder the approach of nucleophiles to the C-1 position and the adjacent face of the double bond.
The interplay between steric and electronic effects can be summarized in the following table:
| Feature | Electronic Effect | Steric Effect | Impact on Reactivity |
| Propanedinitrile Group | Strong electron-withdrawing | High steric bulk around C-1 | Activates the C=C bond for nucleophilic attack at C-2; hinders attack at C-1 and one face of the double bond. |
| Cyclohexene Ring | - | Provides a specific 3D conformation (half-chair) | Influences the facial selectivity of approaching reagents. |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The steric and electronic properties of this compound are expected to govern the selectivity of its reactions, leading to specific chemo-, regio-, and stereoisomers.
Chemoselectivity:
Chemoselectivity refers to the preference of a reagent to react with one functional group over another. study.com In this compound, the most reactive site for many reagents will be the activated C=C double bond. For example, in the presence of a reducing agent like sodium borohydride, which can reduce both ketones and activated alkenes, the reaction would likely be chemoselective for the reduction of the double bond due to its high electrophilicity, especially if the reaction conditions are carefully controlled.
Regioselectivity:
Regioselectivity is the preference for bond formation at one position over another. study.com For nucleophilic additions to this compound, the reaction is expected to be highly regioselective. Due to the strong electron-withdrawing nature of the propanedinitrile group, nucleophilic attack will almost exclusively occur at the β-carbon (C-2) of the cyclohexene ring. This is a classic example of a Michael addition reaction. wikipedia.org
The following table illustrates the expected regioselectivity in a Michael addition reaction:
| Reactant | Nucleophile | Expected Major Product |
| This compound | R₂NH (secondary amine) | 2-(Dialkylamino)cyclohexylpropanedinitrile |
| This compound | RSH (thiol) | 2-(Alkylthio)cyclohexylpropanedinitrile |
| This compound | RMgBr (Grignard reagent) | 2-Alkylcyclohexylpropanedinitrile |
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. study.com In reactions involving this compound, the formation of new stereocenters is expected to be highly stereoselective. This is due to the steric hindrance imposed by the propanedinitrile group and the conformation of the cyclohexene ring.
For instance, in a Michael addition, the incoming nucleophile will preferentially attack from the face of the ring opposite to the bulky propanedinitrile group. This will lead to the formation of a specific diastereomer. Similarly, in an epoxidation reaction, the oxidizing agent will approach from the less hindered face, resulting in the formation of a single diastereomeric epoxide. The stereochemical outcome of additions to cyclohexene derivatives is often controlled by the existing stereocenters and the steric bulk of the substituents.
The expected stereoselectivity in common reactions is summarized below:
| Reaction | Reagent | Expected Stereochemical Outcome |
| Michael Addition | Nu⁻ | Nucleophile adds to the face opposite the propanedinitrile group. |
| Epoxidation | m-CPBA | Epoxide forms on the face opposite the propanedinitrile group. |
| Catalytic Hydrogenation | H₂, Pd/C | Hydrogen adds from the less sterically hindered face. |
Advanced Spectroscopic Methodologies for Structural and Electronic Characterization of Cyclohex 1 En 1 Ylpropanedinitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For Cyclohex-1-en-1-ylpropanedinitrile, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble a complete structural portrait.
Proton (¹H) NMR for Elucidating Proton Environments and Spin-Spin Coupling
Proton (¹H) NMR spectroscopy is the initial and often most informative experiment conducted to probe the proton framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, the number of distinct proton environments and their neighboring relationships can be established.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons in the cyclohexene (B86901) ring and the propanedinitrile moiety. The vinylic proton on the cyclohexene ring is anticipated to appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bond. The allylic protons on the carbon adjacent to the double bond would also exhibit a characteristic downfield shift, albeit to a lesser extent than the vinylic proton. The remaining methylene (B1212753) protons of the cyclohexene ring would resonate further upfield. The single proton of the propanedinitrile group is expected to be significantly deshielded due to the electron-withdrawing nature of the two nitrile groups, likely appearing as a sharp singlet.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| Vinylic H | 6.0 - 6.5 | Triplet | ~4 Hz |
| Methine H (on C with CN) | 4.0 - 4.5 | Singlet | - |
| Allylic CH₂ | 2.2 - 2.6 | Multiplet | - |
| Homoallylic CH₂ | 2.0 - 2.4 | Multiplet | - |
| Aliphatic CH₂ | 1.6 - 2.0 | Multiplet | - |
| Aliphatic CH₂ | 1.6 - 2.0 | Multiplet | - |
This data is predicted and may vary from experimental values.
Carbon (¹³C) NMR for Detailed Carbon Skeleton Analysis
Complementing the ¹H NMR data, Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
For this compound, the ¹³C NMR spectrum is expected to show signals for the two quaternary carbons of the double bond, the quaternary carbon of the propanedinitrile group, the methine carbon, the four methylene carbons of the cyclohexene ring, and the two nitrile carbons. The nitrile carbons are characteristically found in the downfield region of the spectrum, typically above 110 ppm. The olefinic carbons will also resonate at downfield shifts, while the aliphatic carbons of the cyclohexene ring will appear at upfield chemical shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=C (quaternary) | 140 - 150 |
| C=C (vinylic CH) | 120 - 130 |
| C-(CN)₂ | 30 - 40 |
| CN | 110 - 120 |
| Allylic CH₂ | 25 - 35 |
| Homoallylic CH₂ | 20 - 30 |
| Aliphatic CH₂ | 20 - 30 |
| Aliphatic CH₂ | 20 - 30 |
This data is predicted and may vary from experimental values.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in a Raman experiment excites specific molecular vibrations, providing a characteristic "fingerprint" of the functional groups present.
For this compound, key vibrational modes are expected:
C≡N Stretch: The nitrile functional group exhibits a strong and sharp absorption in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. This band is also expected to be prominent in the Raman spectrum.
C=C Stretch: The carbon-carbon double bond of the cyclohexene ring will give rise to a stretching vibration in the region of 1680-1620 cm⁻¹. The intensity of this band in the IR spectrum can be variable, while it is often strong in the Raman spectrum.
C-H Stretches: The spectrum will show C-H stretching vibrations for both the sp² hybridized vinylic proton (above 3000 cm⁻¹) and the sp³ hybridized aliphatic protons (below 3000 cm⁻¹).
The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of the key functional groups and for obtaining a unique vibrational signature of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula.
For this compound (C₉H₁₀N₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS, confirming the elemental composition.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will fragment in a characteristic manner. The analysis of these fragment ions can help to piece together the structure of the parent molecule. For instance, the loss of a nitrile group (CN) or the fragmentation of the cyclohexene ring would produce characteristic daughter ions.
Theoretical and Computational Investigations of Cyclohex 1 En 1 Ylpropanedinitrile
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its geometry, energy, and electronic distribution. These methods solve approximations of the Schrödinger equation to provide detailed molecular insights.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is well-suited for determining the ground state properties of medium-sized organic molecules like Cyclohex-1-en-1-ylpropanedinitrile.
By applying a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-31G(d,p) or larger), DFT calculations can accurately predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations find the lowest energy arrangement of atoms, known as the optimized ground state geometry. From this, key electronic properties can be derived. For instance, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
Representative Data from DFT Calculations: Note: The following data is representative of typical outputs for a molecule of this type and is for illustrative purposes.
| Calculated Property | Representative Value | Significance |
| Total Ground State Energy | -568.xxxx Hartrees | The total electronic energy of the molecule in its most stable geometric configuration. |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; indicates the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and the energy required for electronic excitation. |
| Dipole Moment | ~3.5 Debye | Measures the overall polarity of the molecule, arising from its asymmetric charge distribution. |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For situations demanding higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are employed. These methods are more computationally intensive than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
Ab initio calculations are often used to generate benchmark data against which the performance of various DFT functionals can be calibrated. For a molecule like this compound, these high-level calculations could be used to refine the energies of different conformers or the barriers to rotation, providing a gold standard for theoretical predictions.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the cyclohexene (B86901) ring and the rotation of the propanedinitrile substituent give rise to various possible conformations for this compound. Understanding this conformational landscape is crucial as it can influence the molecule's physical properties and biological activity.
The cyclohexene ring is not planar. Its most stable conformation is the half-chair . stackexchange.com This structure minimizes both angle strain and torsional strain. However, the ring is dynamic and can undergo a process of ring inversion, passing through higher-energy conformations. stackexchange.com
Relative Energies of Cyclohexene Conformations:
| Conformation | Relative Energy (kcal/mol) | Stability |
| Half-Chair | 0 | Most Stable |
| Twist-Boat | ~5.5 | Intermediate |
| Boat | ~5.5 (saddle point) | Transition State |
Analysis of Rotational Barriers of the Propanedinitrile Substituent
Another key flexible element of the molecule is the single bond connecting the propanedinitrile group to the cyclohexene ring. Rotation around this C-C bond is not free but is hindered by steric interactions between the cyano (-CN) groups and the hydrogen atoms on the cyclohexene ring.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. For this compound, a primary synthetic route is the Knoevenagel condensation of cyclohexanone (B45756) with propanedinitrile (also known as malononitrile).
The generally accepted mechanism for this reaction involves three key stages:
Carbanion Formation: A basic catalyst abstracts an acidic proton from propanedinitrile, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral intermediate.
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final, stable α,β-unsaturated product, this compound.
DFT simulations can be employed to model this entire reaction pathway. rsc.org By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. rsc.org This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step of the reaction. Such computational studies can provide deep insights into catalyst performance and help in optimizing reaction conditions for improved yield and selectivity. rsc.orgumass.edu
Transition State Characterization and Reaction Pathway Mapping
To investigate the chemical reactions involving this compound, computational chemists would typically employ methods based on quantum mechanics, most commonly Density Functional Theory (DFT). The process involves mapping the potential energy surface (PES) of a proposed reaction to identify the lowest energy path from reactants to products.
A crucial part of this process is locating and characterizing the transition state (TS), which represents the highest energy point along the reaction coordinate. A transition state structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier. Its identification is confirmed by a frequency calculation, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition states and any intermediates are located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the path from the transition state downhill to the connected reactants and products, confirming that the identified TS correctly links the desired species and thus validating the proposed reaction pathway.
Prediction of Kinetic and Thermodynamic Parameters for Reactions
With the critical points on the potential energy surface (reactants, transition states, intermediates, and products) fully optimized and confirmed, various kinetic and thermodynamic parameters can be calculated.
Thermodynamic Parameters: Standard thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction are determined from the computed energies and vibrational frequencies of the optimized structures. The Gibbs free energy of reaction (ΔG_rxn) indicates the spontaneity of the process, while the enthalpy (ΔH_rxn) reveals whether it is exothermic or endothermic.
Kinetic Parameters: The primary kinetic parameter derived from these calculations is the activation energy (Ea) or, more accurately, the Gibbs free energy of activation (ΔG‡). This is calculated as the difference in Gibbs free energy between the transition state and the reactants. According to Transition State Theory (TST), this value is directly related to the reaction rate constant (k), allowing for a theoretical prediction of reaction kinetics. A higher activation energy barrier implies a slower reaction rate.
For a hypothetical reaction involving this compound, a data table summarizing these parameters would typically be presented as follows:
Table 1: Exemplar Format for Calculated Thermodynamic and Kinetic Parameters No data is available for this compound. The table below is a template.
| Parameter | Value (unit) |
|---|---|
| ΔH_rxn | data unavailable |
| ΔG_rxn | data unavailable |
Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to identify and characterize molecules. researchgate.net This is particularly valuable for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹H and ¹³C chemical shifts, is a common application of DFT. researchgate.net Calculations are performed to determine the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS), which is also calculated at the same level of theory. Recent advancements also utilize machine learning and deep neural networks to predict chemical shifts with high accuracy. nih.govnih.gov For robust results, calculations often need to account for solvent effects, typically by using a polarizable continuum model (PCM). github.io
Vibrational (IR) Spectroscopy: The same frequency calculations used to characterize stationary points on the potential energy surface also yield the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. The frequencies and intensities of these modes can be plotted to generate a theoretical Infrared (IR) spectrum. This computed spectrum can then be compared with an experimental one to aid in the assignment of spectral bands to specific functional groups, such as the nitrile (C≡N) and alkene (C=C) stretches expected in this compound.
When such studies are performed, the correlation between calculated and experimental data is often presented in a table.
Table 2: Exemplar Format for Comparison of Experimental and Calculated Spectroscopic Data No data is available for this compound. The table below is a template.
| Spectroscopic Parameter | Experimental Value (unit) | Calculated Value (unit) |
|---|---|---|
| ¹H NMR (δ, ppm) | data unavailable | data unavailable |
| ¹³C NMR (δ, ppm) | data unavailable | data unavailable |
Cyclohex 1 En 1 Ylpropanedinitrile As a Versatile Intermediate in Complex Organic Synthesis
Building Block for the Construction of Diverse Heterocyclic Compounds
The inherent reactivity of the functional groups within cyclohex-1-en-1-ylpropanedinitrile makes it an attractive starting material for the synthesis of a wide array of heterocyclic compounds. The dinitrile group can participate in cyclization reactions, while the activated double bond is susceptible to various addition reactions, both of which can be exploited to construct ring systems containing one or more heteroatoms.
Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrrolopyrimidines)
While direct literature specifically detailing the synthesis of pyrrolopyrimidines from this compound is scarce, the known reactivity of α,β-unsaturated dinitriles provides a strong basis for its potential application in this area. The general synthetic strategy often involves the reaction of a suitable nitrogen-containing nucleophile with the α,β-unsaturated dinitrile scaffold.
For instance, a plausible pathway to pyrrolopyrimidine derivatives could commence with the reaction of this compound with a hydrazine (B178648) derivative. This could lead to the formation of a pyrazoline intermediate, which, upon further functionalization and cyclization, could yield the desired pyrrolopyrimidine core. Another approach could involve a multi-component reaction, where this compound, an amine, and a carbonyl compound react in a one-pot synthesis to construct the heterocyclic framework. The synthesis of pyrrolopyrimidines has been achieved starting from 2-aminopyrrole-3-carbonitriles, which themselves can be derived from precursors similar in reactivity to this compound. nih.gov
The following table outlines a hypothetical reaction scheme based on established reactivity patterns of similar compounds:
| Reactant 1 | Reactant 2 | Proposed Intermediate | Final Product (Hypothetical) |
| This compound | Hydrazine Hydrate | 3-(Cyclohex-1-en-1-yl)-5-amino-1H-pyrazole-4-carbonitrile | A Pyrrolopyrimidine derivative |
| This compound | Guanidine | A dihydropyrimidine (B8664642) derivative | A Pyrrolopyrimidine derivative |
Precursor in the Development of Chiral Molecules via Asymmetric Synthesis
The prochiral nature of the double bond in this compound makes it an excellent substrate for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. The Michael addition of nucleophiles to the β-position of the α,β-unsaturated system is a particularly powerful transformation for introducing a new stereocenter.
Organocatalysis has emerged as a key technology in this context. Chiral amines, such as those derived from cinchona alkaloids, have been shown to effectively catalyze the conjugate addition of various nucleophiles, including malononitrile (B47326) itself, to α,β-unsaturated ketones and aldehydes. nih.govrsc.orgnih.gov This suggests that a similar strategy could be employed for the asymmetric functionalization of this compound. For example, the use of a chiral organocatalyst could direct the addition of a nucleophile to one face of the cyclohexene (B86901) ring, leading to the formation of a single enantiomer of the product.
The following table summarizes research findings on the asymmetric conjugate addition to related α,β-unsaturated systems, highlighting the potential for application with this compound:
| Catalyst Type | Nucleophile | Substrate Type | Key Finding |
| Chiral Primary Amine | Malononitrile | α,β-Unsaturated Ketones | Highly enantioselective Michael addition (83-97% ee). rsc.org |
| 9-Amino-9-deoxyepiquinine | Malononitrile | Dienones | Efficient synthesis of optically active cyclohexanones. nih.gov |
Role in the Total Synthesis of Complex Natural Products and Designed Analogues
Although direct application of this compound in a completed total synthesis of a complex natural product is not prominently documented, its structural motifs are present in numerous natural products. The cyclohexene core is a common feature in many terpenes and alkaloids, and the dinitrile functionality serves as a versatile handle for further chemical transformations. Therefore, this compound represents a valuable, albeit underutilized, building block for the synthesis of natural product analogues and complex molecular scaffolds.
The general strategy would involve using the cyclohexene ring as a scaffold and the dinitrile as a precursor to other functional groups, such as carboxylic acids, amines, or other heterocyclic rings, which are often found in natural products. The stereoselective functionalization of the cyclohexene ring, as discussed in the previous section, would be crucial for controlling the stereochemistry of the final natural product.
Application in the Stereoselective Construction of Polycyclic Molecular Architectures
The combination of a cyclic core and reactive functional groups in this compound makes it an ideal starting point for the construction of polycyclic systems through stereoselective cyclization reactions. The dinitrile group can react with the cyclohexene ring or with appended side chains to form new rings.
For example, an intramolecular Michael addition, where a nucleophile generated from one of the nitrile groups attacks the β-position of the double bond, could lead to the formation of a bicyclic system. Alternatively, a Diels-Alder reaction using the cyclohexene double bond as the dienophile could be employed to construct a [2.2.2] bicyclic octane (B31449) core, a common motif in many natural products. The stereochemical outcome of these cyclizations can often be controlled by the careful choice of reaction conditions and catalysts. Research on the reaction of conjugated enynones with malononitrile has shown the stereoselective formation of multisubstituted cyclohexanes, which can be seen as a precedent for the construction of complex cyclic systems from similar starting materials. nih.govmdpi.com
Design Principles and Strategies for Strategic Utilization of the Dinitrile and Cyclohexene Functionalities in Synthetic Planning
The strategic use of this compound in synthetic planning hinges on a deep understanding of the reactivity of its constituent functional groups. The key design principles involve leveraging the electrophilic nature of the β-carbon of the α,β-unsaturated system and the nucleophilic potential of the dinitrile moiety, often in a sequential or tandem fashion.
Key Synthetic Strategies:
Sequential Functionalization: This strategy involves the selective reaction of one functional group while leaving the other intact for a subsequent transformation. For example, a stereoselective Michael addition to the double bond could be followed by the conversion of the dinitrile group into a heterocyclic ring.
Domino Reactions: A domino or cascade reaction allows for the formation of multiple bonds in a single synthetic operation. For instance, a Michael addition could trigger an intramolecular cyclization involving one of the nitrile groups, rapidly building molecular complexity.
Divergent Synthesis: Starting from this compound, a variety of different products can be accessed by changing the reaction conditions or the reaction partners. This allows for the efficient generation of a library of related compounds for biological screening or other applications.
The versatility of this compound is further enhanced by the potential to modify the cyclohexene ring prior to or after the key bond-forming reactions. This allows for the introduction of additional functional groups and stereocenters, further expanding the scope of accessible molecular architectures.
Advanced Catalytic Methodologies and Sustainable Synthesis Approaches for Cyclohex 1 En 1 Ylpropanedinitrile and Its Derivatives
Development of Novel Catalysts for Reactions Involving Cyclohex-1-en-1-ylpropanedinitrile
The efficacy of the Knoevenagel condensation to produce this compound is highly dependent on the catalyst employed. Research has moved beyond traditional homogeneous bases to explore sophisticated heterogeneous systems, including transition metal complexes and organocatalysts, which offer advantages in terms of activity, selectivity, and recyclability. rsc.org
Transition metals, acting as Lewis acids, are effective in activating the carbonyl group of cyclohexanone (B45756), thereby facilitating nucleophilic attack by the carbanion generated from malononitrile (B47326). A diverse array of transition metal-based catalysts has been successfully applied to the Knoevenagel condensation.
Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, minimizing product contamination and allowing for reuse. nih.gov Systems such as metal-organic frameworks (MOFs), coordination polymers, and metal oxides have been extensively studied. nih.govacs.orgresearchgate.net For instance, copper-based MOFs (e.g., HKUST-1) can be modified with amine functional groups, creating a bifunctional catalyst where the metal centers act as Lewis acid sites and the amine groups function as Brønsted bases. nih.gov This dual activation mechanism significantly accelerates the reaction, allowing for high conversions at room temperature in short timeframes. nih.gov Similarly, bimetallic nanohybrids, such as NiCu nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild, aqueous conditions. nih.gov
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |
| Ni(NO₃)₂·6H₂O (5 mol%) | Benzaldehyde | Malononitrile | Water | Room Temp, 10 min | 90 | ijcps.org |
| NiCu@MWCNT | 4-Iodobenzaldehyde | Malononitrile | Water/Methanol | Room Temp, 10-180 min | >95 | nih.gov |
| Amine-mod. HKUST-1 | Benzaldehyde | Malononitrile | Ethanol | Room Temp, 5 min | >99 | nih.gov |
| Calcium Ferrite NPs | Aldehydes | Malononitrile | Methanol | Reflux | 85-96 | orientjchem.org |
| TiCl₄-Pyridine | o-Alkynylbenzaldehyde | Malononitrile | Benzene (B151609) | Room Temp | 82 | acs.org |
This table presents a selection of transition metal catalysts used for Knoevenagel condensation with various aldehydes, illustrating the general applicability of these systems.
Organocatalysis offers a metal-free alternative for promoting the synthesis of this compound. The classic Knoevenagel reaction often employs weak amine bases like piperidine (B6355638) or pyridine (B92270). scienceinfo.comwikipedia.org The mechanism involves the deprotonation of the highly acidic methylene (B1212753) protons of malononitrile by the basic catalyst to form a resonance-stabilized carbanion. scienceinfo.comresearchgate.net This carbanion then attacks the carbonyl carbon of cyclohexanone.
Recent advancements have focused on developing more environmentally benign and efficient organocatalysts. rsc.org This includes the use of natural catalysts, such as an aqueous extract of henna leaves, which can facilitate the condensation at room temperature without other chemical reagents. researchgate.net Furthermore, mesoporous nitrogen-rich carbon nitrides have been developed as effective, metal-free solid base catalysts. researchgate.net Their activity is attributed to the presence of basic nitrogen species (e.g., pyrrolic nitrogen), which act as proton acceptors to generate the malononitrile anion. researchgate.net
| Catalyst System | Substrate 1 | Substrate 2 | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol | - | - | wikipedia.org |
| Henna Leaf Extract | Aromatic Aldehydes | Malononitrile | None | Room Temp | 88-95 | researchgate.net |
| Ammonium Bicarbonate | Syringaldehyde | Malonic Acid | None | 100°C | >95 | tue.nl |
| Mesoporous Carbon Nitride | Benzaldehyde | Malononitrile | Toluene | 100°C | 80.6 | researchgate.net |
| Water Extract of Banana Ash | Aromatic Aldehydes | Malononitrile | None (Grindstone) | Room Temp, 4-10 min | 92-98 |
This table showcases various organocatalytic and unconventional systems for the Knoevenagel condensation.
Photochemical and Electrochemical Synthesis Pathways
In the quest for more sustainable synthetic methods, photochemical and electrochemical approaches have emerged as powerful alternatives that utilize light or electrical energy, respectively, to drive chemical transformations, often under mild conditions.
A notable photochemical method for the Knoevenagel condensation employs rose bengal, an organic dye, as a photosensitizer in an aqueous medium. rsc.org This approach is effective for both aldehydes and ketones, including those with electron-donating or electron-withdrawing groups, and aligns with green chemistry principles by using water as a solvent and light as an energy source. rsc.org
Electrosynthesis represents another green and efficient route. gre.ac.uk The Knoevenagel condensation can be performed electrochemically in a one-pot setup without the need for additional chemical reagents. researchgate.netmdpi.com In a typical procedure, a mixture of the carbonyl compound (e.g., 4-fluorobenzaldehyde) and malononitrile is electrolyzed under a constant voltage, leading to high yields of the corresponding benzylidene malononitrile. mdpi.com This method is advantageous for its simplicity, high efficiency, and avoidance of potentially toxic catalysts and reagents. mdpi.com
Application of Flow Chemistry and Continuous Processing for Scalable Synthesis
For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, higher yields, and enhanced safety. researchgate.net
The Knoevenagel condensation is particularly well-suited for continuous flow synthesis. researchgate.net By pumping streams of cyclohexanone and malononitrile with a catalyst through a heated reactor coil, the product can be generated continuously. This setup allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operation time or by using parallel reactors. The development of "design spaces" for the Knoevenagel condensation in flow allows for a systematic understanding of how variables like reactant concentration, temperature, and residence time affect the yield and purity, facilitating robust and efficient manufacturing processes. researchgate.net
Integration of Green Chemistry Principles in the Design and Execution of Synthetic Routes
The synthesis of this compound via the Knoevenagel condensation serves as an excellent case study for the application of green chemistry principles. bepls.com The reaction is inherently atom-economical, as the primary byproduct is water. rsc.org Modern adaptations of this synthesis focus on further enhancing its environmental credentials.
Key green strategies include:
Use of Benign Solvents: Replacing traditional volatile organic solvents with water or conducting the reaction under solvent-free conditions. ijcps.orgtue.nl The "grindstone" method, where reactants and a solid catalyst are physically ground together, exemplifies a solventless approach that is rapid and efficient.
Alternative Catalysts: Employing reusable heterogeneous catalysts (e.g., metal oxides, MOFs) or naturally derived catalysts (e.g., plant extracts, agro-waste ash) eliminates the need for hazardous bases like pyridine and simplifies product purification. nih.govorientjchem.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. sigmaaldrich.comarkat-usa.org Photochemical and electrochemical methods also represent energy-efficient pathways. rsc.orgmdpi.com
Chemoenzymatic Synthesis Strategies for Enhanced Selectivity and Sustainability
Chemoenzymatic synthesis combines the advantages of biological and chemical catalysis to create efficient and highly selective reaction cascades. For the synthesis of dinitriles, enzymes offer a sustainable and powerful tool.
Several hydrolases, particularly lipases, have been found to exhibit "catalytic promiscuity" by catalyzing the Knoevenagel condensation. researchgate.netepa.govproquest.com For example, porcine pancreas lipase (PPL) has been shown to accelerate the condensation of aldehydes with malononitrile in aqueous-organic solvent systems. epa.gov While the exact mechanism is debated, these enzymes provide a biodegradable and mild catalytic option. epa.govresearchgate.net
More complex chemoenzymatic cascades have been designed for nitrile synthesis, avoiding the use of highly toxic cyanide reagents. rsc.org One such pathway involves the enzymatic reduction of a carboxylic acid to an aldehyde by a carboxylic acid reductase (CAR), followed by chemical oximation and subsequent enzymatic dehydration of the aldoxime by an aldoxime dehydratase (Oxd) to yield the final nitrile product. rsc.orgnih.gov While not yet applied directly to this compound, these strategies highlight the future potential of integrating enzymatic steps to create novel and sustainable synthetic routes to this class of compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
